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molecular formula C11H14N2O4 B132262 Obtucarbamate A CAS No. 6935-99-5

Obtucarbamate A

Cat. No. B132262
M. Wt: 238.24 g/mol
InChI Key: CNPWIVIIZHULCN-UHFFFAOYSA-N
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Patent
US08765993B2

Procedure details

In a 5 ml reinforced glass flask capable of pressure sealing dimethyl carbonate (2 ml), 2,4-dinitrotoluene (150 mg), the Au/CeO2 catalyst (100 mg, 1 wt % gold relative to cerium) are placed, and the reactor is closed. After purging with N2 for 5 minutes, the reactor is loaded with hydrogen gas at a pressure of 15 bars. The reactor is immersed in a silicone bath preheated at 150° C. and the mixture is magnetically stirred for 23 hrs. After this time, the reactor is brought to atmospheric pressure and opened. The catalyst is filtered and the liquid phase is analyzed by gas chromatography. The disappearance of 2,4-dinitrotoluene and the formation of 2,4-bis(methoxycarbonylamino) toluene in a 63% yield is observed. Smaller amounts (20%) of ortho and para mixtures of the mono carbamoylate 2,4-diaminotoluene derivative are detected.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Au CeO2
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4][CH3:5])OC.[N+:7]([C:10]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:11]=1[CH3:19])([O-])=O>>[CH3:5][O:4][C:1]([NH:7][C:10]1[CH:15]=[C:14]([NH:16][C:1]([O:4][CH3:5])=[O:6])[CH:13]=[CH:12][C:11]=1[CH3:19])=[O:6]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])C
Step Three
Name
Au CeO2
Quantity
100 mg
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture is magnetically stirred for 23 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor is closed
CUSTOM
Type
CUSTOM
Details
After purging with N2 for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The reactor is immersed in a silicone bath
CUSTOM
Type
CUSTOM
Details
preheated at 150° C.
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
COC(=O)NC1=C(C=CC(=C1)NC(=O)OC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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